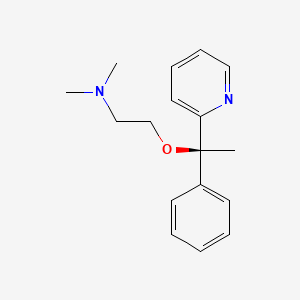

Doxylamine, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Doxylamine, (S)-: is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women . Doxylamine is a first-generation antihistamine, which means it can cross the blood-brain barrier and produce sedative effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine with various reagents. One method involves cooling the reaction system to 0-5°C, adding 20-30% ammonium chloride, stirring for 30 minutes, and then separating the layers . Another method involves the preparation of doxylamine succinate crystal form S, which is characterized by specific X-ray powder diffraction patterns .

Industrial Production Methods: Industrial production of doxylamine typically involves the synthesis of its succinate salt form. The process includes the reaction of the base compound with succinic acid to form doxylamine succinate, which is then crystallized and purified .

Análisis De Reacciones Químicas

Types of Reactions: Doxylamine undergoes various chemical reactions, including:

Oxidation: Doxylamine can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Doxylamine can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) .

Aplicaciones Científicas De Investigación

Chemistry: Doxylamine is used as a model compound in various chemical studies, particularly those involving antihistamines and their interactions with other compounds .

Biology: In biological research, doxylamine is used to study the effects of antihistamines on the central nervous system and their potential therapeutic applications .

Medicine: Medically, doxylamine is used to treat insomnia, allergies, and morning sickness in pregnant women. It is also studied for its potential use in treating other conditions like Parkinson’s disease .

Industry: In the pharmaceutical industry, doxylamine is used in the formulation of various over-the-counter medications for sleep and allergy relief .

Mecanismo De Acción

Doxylamine acts by competitively inhibiting histamine at H1 receptors, which reduces the effects of histamine in the body . It also has substantial sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating allergies . The compound targets histamine receptors in the brain, leading to its sedative effects .

Comparación Con Compuestos Similares

Diphenhydramine: Another first-generation antihistamine used for similar purposes, including treating allergies and insomnia.

Chlorpheniramine: Also a first-generation antihistamine, but with less pronounced sedative effects compared to doxylamine.

Uniqueness: Doxylamine is unique in its strong sedative effects, making it particularly effective as a sleep aid. It also has a longer duration of action compared to some other first-generation antihistamines, which can lead to next-day drowsiness .

Propiedades

| Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |

Número CAS |

76210-47-4 |

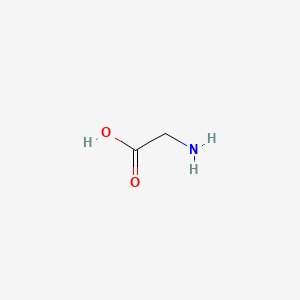

Fórmula molecular |

C17H22N2O |

Peso molecular |

270.37 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1 |

Clave InChI |

HCFDWZZGGLSKEP-KRWDZBQOSA-N |

SMILES isomérico |

C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

SMILES canónico |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

Punto de ebullición |

279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |

Color/Form |

LIQ |

melting_point |

25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |

Descripción física |

Doxylamine is a clear colorless liquid. (NTP, 1992) Solid |

Solubilidad |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/ Soluble in acids. |

Presión de vapor |

Slightly volatile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B10761715.png)

![(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]](/img/structure/B10761718.png)

![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide](/img/structure/B10761728.png)

![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)

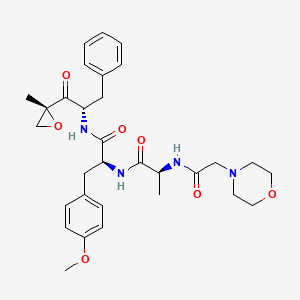

![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)